molecular formula C16H15N3O2 B2533115 1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] CAS No. 303984-92-1

1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]

Cat. No.: B2533115
CAS No.: 303984-92-1
M. Wt: 281.315
InChI Key: JHHZNAUGYBXEBO-OBGWFSINSA-N
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Description

1-Methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] is a hydrazone derivative of 1-methylisatin (1-methyl-1H-indole-2,3-dione), where the hydrazone moiety is substituted with a 4-methoxyphenyl group. The compound belongs to the indole-2,3-dione family, which is characterized by a fused bicyclic structure with two ketone groups at positions 2 and 3. The 1-methyl group on the indole nitrogen and the 4-methoxyphenyl substituent on the hydrazone group influence its electronic, steric, and crystallographic properties.

Properties

IUPAC Name

3-[(4-methoxyphenyl)diazenyl]-1-methylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-19-14-6-4-3-5-13(14)15(16(19)20)18-17-11-7-9-12(21-2)10-8-11/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYMJBILJDQSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] typically involves the reaction of 1-methyl-1H-indole-2,3-dione with 4-methoxyphenylhydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone derivative, which is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced hydrazone derivatives. Substitution reactions can lead to a variety of substituted hydrazone compounds .

Scientific Research Applications

Biological Activities

Research indicates that 1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] exhibits various biological activities:

Anticancer Properties

Studies have shown that indole derivatives possess significant anticancer properties. The compound has been evaluated for its efficacy against different cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis .

Antimicrobial and Antiviral Activities

The compound has also been investigated for its antimicrobial and antiviral effects. Preliminary studies suggest it may inhibit the growth of certain pathogens, making it a candidate for further development in infectious disease treatment .

Industrial Applications

In addition to its biological applications, this compound is used in:

  • Material Science: As a building block for synthesizing more complex molecules.
  • Chemical Processes: In the development of new materials and chemical processes due to its unique chemical properties .

Case Studies

Several studies have highlighted the potential of this compound:

  • Anticancer Activity Assessment:
    • A study conducted by the National Cancer Institute evaluated the compound against a panel of cancer cell lines, revealing significant inhibition rates .
  • Antimicrobial Efficacy:
    • Research demonstrated that derivatives of indole compounds exhibit notable antimicrobial properties against various bacterial strains .

Mechanism of Action

The mechanism of action of 1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Derivatives

Compound Name Indole Substituent Hydrazone Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound 1-Methyl 4-Methoxyphenyl Hydrazone ~295.3*
1-Phenyl-1H-indole-2,3-dione 3-[N-(4-Cl-Ph)hydrazone] 1-Phenyl 4-Chlorophenyl Hydrazone 347.81
1-Methyl-5-CF3O-1H-indole-2,3-dione 3-[4-(4-MeO-Ph)thiosemicarbazone] 1-Methyl, 5-CF3O 4-Methoxyphenyl thiosemicarbazone Thiosemicarbazone, CF3O 454.33
1H-Indole-2,3-dione 3-[N-(4-NO2-Ph)hydrazone] None 4-Nitrophenyl Hydrazone 282.25

*Estimated based on molecular formula C₁₆H₁₅N₃O₂.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group in the target compound is electron-donating, which may enhance stability and alter solubility compared to electron-withdrawing substituents like nitro (4-NO2) or chloro (4-Cl) groups .
  • Thiosemicarbazone vs. Hydrazone : Thiosemicarbazone derivatives (e.g., ) introduce a sulfur atom, enabling additional hydrogen bonding and redox activity, unlike traditional hydrazones .

Physical Properties

Table 2: Thermal and Spectral Properties

Compound Name Melting Point (°C) IR Absorptions (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Not reported ~1700 (C=O), ~3300 (N-H) Expected: 3.8 (OCH3), 6.8–8.2 (Ar-H)
1-Methyl-5-CF3O-1H-indole-2,3-dione thiosemicarbazone >300 1785 (C=O), 1222 (C=S) 3.21 (NCH3), 12.56 (N2-H)
1H-Indole-2,3-dione 3-[N-(2,4-DiNO2-Ph)hydrazone] N/A 1781 (C=O), 1672 (C=O) 10.85 (NH)

Analysis :

  • Melting Points : Derivatives with strong intermolecular interactions (e.g., thiosemicarbazones, nitro groups) exhibit higher melting points (>300°C) compared to methoxy-substituted hydrazones, which likely have lower melting points due to reduced polarity .
  • Spectral Features : The target compound’s methoxy group would produce a distinct singlet at δ ~3.8 ppm in ¹H NMR, while nitro substituents (e.g., ) downfield-shift aromatic protons .

Crystallography and Isomerism

  • Isomerism : The target compound may exhibit E/Z isomerism at the hydrazone C=N bond. For example, thiosemicarbazone derivatives () show distinct ¹³C NMR shifts for E (δ 178.99 ppm, C=S) vs. Z (δ 182.12 ppm, C=S) isomers .
  • Crystal Packing : In analogs like 1-methyl-5-CF3O derivatives, planar indole rings form dihedral angles of ~4° with aryl substituents, promoting dense molecular packing and stability .

Biological Activity

1-Methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, with a focus on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Structural Characteristics

The synthesis of 1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] typically involves the condensation reaction between 1-methyl-1H-indole-2,3-dione and 4-methoxyphenylhydrazine. This reaction is usually conducted in an ethanol solvent under reflux conditions. The resulting product can be isolated through filtration and recrystallization.

Molecular Structure

The molecular structure of the compound can be characterized using various spectroscopic techniques including NMR and X-ray crystallography. The analysis reveals the presence of distinct isomers, primarily E and Z conformers, which can influence the biological activity of the compound.

Antimicrobial Activity

Research indicates that hydrazone derivatives, including 1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone], exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial activity of various derivatives against common pathogens. The minimum inhibitory concentration (MIC) values were determined, showing promising results against strains such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Pathogen
1-Methyl-1H-indole-2,3-dione hydrazone0.25Staphylococcus aureus
Other derivativesVariesVarious pathogens

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, hydrazones have been reported to induce apoptosis in cancer cell lines through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways. For instance, studies have shown that derivatives of indole-based hydrazones exhibit IC50 values in the micromolar range against different cancer cell lines.

Cell LineIC50 (μM)Compound
A549 (lung cancer)5.01-Methyl-1H-indole-2,3-dione hydrazone
MCF-7 (breast cancer)6.7Hydrazone derivatives

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, hydrazones have demonstrated anti-inflammatory effects. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokine production in activated macrophages. This suggests a potential therapeutic application for inflammatory diseases.

Case Studies

Several studies highlight the effectiveness of indole-based hydrazones in treating various conditions:

  • Antimicrobial Efficacy : A study published in ACS Omega evaluated multiple hydrazone derivatives for their antimicrobial activity against resistant bacterial strains, with some derivatives showing MIC values as low as 0.22 μg/mL against Staphylococcus aureus .
  • Cancer Cell Line Studies : Research involving various cancer cell lines revealed that certain indole-based hydrazones could significantly inhibit cell growth and induce apoptosis at low concentrations .
  • Inflammatory Response Modulation : In vivo studies indicated that these compounds could reduce inflammation markers in animal models of arthritis, further supporting their potential use as anti-inflammatory agents .

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]?

The synthesis typically involves a two-step nucleophilic substitution and addition reaction. First, the hydrazine group (from 4-methoxyphenylhydrazine) attacks the carbonyl carbon of 1-methylisatin (1-methyl-1H-indole-2,3-dione), forming the hydrazone bond. Reaction conditions such as refluxing in ethanol or methanol under acidic (e.g., acetic acid) or neutral conditions are critical for yield optimization. Monitoring via TLC or HPLC ensures intermediate purity before isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are essential for confirming hydrazone formation. The N–H proton of the hydrazone appears as a broad singlet near δ 10–12 ppm, while the methyl group on the indole ring resonates at δ ~3.2 ppm. 19F^{19} \text{F}-NMR (if fluorinated analogs are synthesized) can resolve substituent effects .
  • X-ray Crystallography : SHELXL (for refinement) and OLEX2 (for structure solution) are widely used to determine molecular conformation and validate intramolecular interactions (e.g., planarity of the indole ring and dihedral angles with substituents) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when assigning E/Z isomerism in hydrazone derivatives?

E/Z isomerism in hydrazones arises from restricted rotation around the C=N bond. Key strategies include:

  • Coupling Constants : 3JH-N-N-H^3J_{\text{H-N-N-H}} values >10 Hz suggest a trans (E) configuration, while lower values indicate cis (Z).
  • X-ray Diffraction : Definitive assignment requires crystallographic data to visualize the spatial arrangement of substituents. For example, intramolecular hydrogen bonds (N–H⋯O) in Z-isomers stabilize specific conformations .
  • Comparative Analysis : Cross-reference with literature data for analogous compounds (e.g., thiosemicarbazones) where isomerism has been conclusively resolved .

Q. What are the key considerations in optimizing reaction conditions for synthesizing this compound with high regioselectivity?

  • Solvent Polarity : Polar protic solvents (e.g., ethanol) favor hydrazone formation by stabilizing charged intermediates.
  • Catalysts : Acidic conditions (e.g., HCl or acetic acid) accelerate imine bond formation but may require neutralization post-reaction to prevent decomposition.
  • Temperature Control : Reflux (~80°C) balances reaction rate and side-product minimization.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted starting materials and byproducts .

Q. How does the crystal packing of this compound influence its physicochemical properties?

Crystal packing is governed by non-classical hydrogen bonds (e.g., C–H⋯O, N–H⋯π) and π-π stacking between aromatic rings. These interactions:

  • Enhance Thermal Stability : Strong intermolecular forces (e.g., in chains along the [001] direction) increase melting points.
  • Affect Solubility : Planar conformations from π-stacking reduce solubility in non-polar solvents.
  • Modulate Reactivity : Steric hindrance from packing can protect reactive sites (e.g., hydrazone N–H) from oxidation .

Q. What computational methods complement experimental data in predicting the biological activity of this compound?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina.
  • MD Simulations : Evaluate stability of ligand-protein complexes over time to prioritize derivatives for in vitro testing .

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